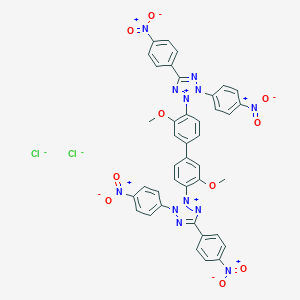
1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- involves a variety of chemical strategies. For instance, a one-pot condensation method has been employed for the formation of novel bicyclic systems, with structures confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko et al., 2008).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography and spectroscopic methods, revealing insights into the spatial arrangements and the impact of different substituents on the molecular properties (Yang et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving these compounds have been explored, leading to the synthesis of novel derivatives with potential biological activities. For example, novel 2,5-disubstituted-1,3,4-oxadiazole derivatives have been synthesized and tested for antimicrobial activity, demonstrating the versatility of the oxadiazole core in medicinal chemistry (Shailaja et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, such as their optical properties, have been characterized through UV-vis absorption and fluorescence spectroscopy. These studies reveal that the maximal emission wavelength of these compounds does not significantly change in different solvents, indicating stable optical properties (Ge et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- and its derivatives have been extensively studied, including their reactivity and potential as synthons for further chemical transformations. This versatility is highlighted by the synthesis of energetic materials and compounds with significant antimicrobial activity, demonstrating the broad applicability of these oxadiazole derivatives (Ma et al., 2018).
Applications De Recherche Scientifique
Activité antifibrotique
Ce composé a été utilisé dans la conception de nouveaux composés hétérocycliques avec des activités biologiques potentielles . Une série de nouveaux dérivés de 2-(pyridin-2-yl) pyrimidine ont été conçus, synthétisés et leurs activités biologiques ont été évaluées contre des cellules étoilées hépatiques de rat immortalisées (HSC-T6) . Certains de ces composés ont présenté de meilleures activités antifibrotiques que la pirfenidone et la Bipy55′DC .
Inhibition des 4-hydroxylases du prolyl du collagène
Le composé a été associé à l'inhibition des 4-hydroxylases du prolyl du collagène . Ceci est important car il joue un rôle dans la stabilisation de la structure en triple hélice du collagène, qui est la principale protéine structurelle des animaux .
Synthèse de nouveaux composés hétérocycliques
Le composé a été utilisé dans la conception de structures privilégiées en chimie médicinale . Il a été utilisé pour préparer des bibliothèques de nouveaux composés hétérocycliques avec des activités biologiques potentielles .
Activité antimicrobienne
Les dérivés de pyrimidine, dont ce composé fait partie, sont connus pour présenter des activités antimicrobiennes .
Activité antivirale
De même, les dérivés de pyrimidine sont également connus pour leurs activités antivirales .
Activité antitumorale
Le composé, faisant partie des dérivés de pyrimidine, présenterait des activités antitumorales
Orientations Futures
Oxadiazoles have shown favorable oxygen balance and positive heat of formations, making them potential high-energy cores. Their derivatives have been used in various scientific areas, including pharmaceutical industry, drug discovery, scintillating materials, and dyestuff industry . This suggests that 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- and similar compounds may have promising future applications in these fields.
Mécanisme D'action
Target of Action
The primary targets of the compound “1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)-” are currently unknown. This compound belongs to the class of oxadiazoles , which are known to interact with a variety of biological targets.
Mode of Action
Oxadiazoles are generally known for their diverse biological activities, which can range from antimicrobial to antitumor effects . The specific interactions and changes resulting from this compound’s interaction with its targets would depend on the nature of these targets.
Propriétés
IUPAC Name |
3-pyridin-3-yl-4H-1,2,4-oxadiazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7-9-6(10-12-7)5-2-1-3-8-4-5/h1-4H,(H,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSFIDOWUWMEBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10152600 |
Source


|
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1198-99-8 |
Source


|
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4-Oxadiazol-5(2H)-one, 3-(3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10152600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)
